

Technical Guide: Structure Elucidation of (1-Methylpiperidin-2-yl)methanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1-Methylpiperidin-2-yl)methanamine

Cat. No.: B1306147

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

(1-Methylpiperidin-2-yl)methanamine is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. The structural elucidation of this compound is fundamental for its characterization, quality control, and the interpretation of its biological activity. This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of **(1-Methylpiperidin-2-yl)methanamine**. Due to the limited availability of public experimental data for this specific molecule, this guide leverages predicted spectroscopic data and established analytical protocols for closely related compounds. Detailed experimental procedures for synthesis and spectroscopic analysis are presented, alongside visual diagrams to illustrate key workflows and pathways.

Chemical Structure and Properties

(1-Methylpiperidin-2-yl)methanamine is a chiral compound containing a tertiary amine within the piperidine ring and a primary amine on the methyl substituent at the 2-position.

- IUPAC Name: **(1-methylpiperidin-2-yl)methanamine**[\[1\]](#)

- Molecular Formula: C₇H₁₆N₂[[1](#)]
- Molecular Weight: 128.22 g/mol [[1](#)]
- SMILES: CN1CCCCC1CN[[1](#)]
- CAS Number: 5298-72-6[[1](#)]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(1-Methylpiperidin-2-yl)methanamine**. These values are computationally generated and should be used as a reference for experimental data.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment (Tentative)
~2.9 - 3.1	m	1H	H2
~2.7 - 2.9	m	2H	-CH ₂ NH ₂
~2.2 - 2.4	s	3H	N-CH ₃
~1.9 - 2.1	m	1H	H6 (axial)
~1.6 - 1.8	m	1H	H6 (equatorial)
~1.2 - 1.6	m	6H	H3, H4, H5
~1.1 - 1.3	br s	2H	-NH ₂

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. Chemical shifts are referenced to TMS (δ 0.00 ppm). Predicted data is based on standard chemical shift values for similar structural motifs.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment (Tentative)
~65.2	C2
~57.1	C6
~45.8	-CH ₂ NH ₂
~42.3	N-CH ₃
~30.5	C3
~25.8	C5
~24.1	C4

Solvent: D₂O, Spectrometer Frequency: 101 MHz. Predicted data sourced from NP-MRD.[2]

Table 3: Predicted Mass Spectrometry Data

m/z	Ion	Fragmentation Pathway (Postulated)
128.13	[M] ⁺	Molecular Ion
113.11	[M-CH ₃] ⁺	Loss of a methyl group
98.10	[M-CH ₂ NH ₂] ⁺	Loss of the aminomethyl group
84.08	[C ₅ H ₁₀ N] ⁺	Piperidine ring fragment after cleavage at C2
70.06	[C ₄ H ₈ N] ⁺	Further fragmentation of the piperidine ring

Ionization Mode: Electron Ionization (EI). The fragmentation pattern is predicted based on common fragmentation pathways for N-alkylated piperidines.

Experimental Protocols

The following protocols describe a plausible synthetic route and the standard procedures for the spectroscopic analysis of **(1-Methylpiperidin-2-yl)methanamine**.

Synthesis: Reductive Amination of 1-Methyl-2-piperidinecarboxaldehyde

This protocol outlines a common method for the synthesis of primary amines from aldehydes.

Materials:

- 1-Methyl-2-piperidinecarboxaldehyde
- Ammonia (7N solution in methanol)
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask, dissolve 1-methyl-2-piperidinecarboxaldehyde (1.0 eq) in methanol.
- To the stirred solution, add a 7N solution of ammonia in methanol (5.0 eq).
- Stir the mixture at room temperature for 2 hours to allow for imine formation.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
- Quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution.
- Extract the aqueous layer with dichloromethane ($3 \times 50 \text{ mL}$).
- Combine the organic layers, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel (eluent: DCM/MeOH with 1% triethylamine) to obtain pure **(1-Methylpiperidin-2-yl)methanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or D_2O).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if using a non-deuterated solvent that does not provide a reference signal.

^1H NMR Acquisition:

- Spectrometer: 400 MHz or higher.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- Pulse Width: Calibrated 90-degree pulse.

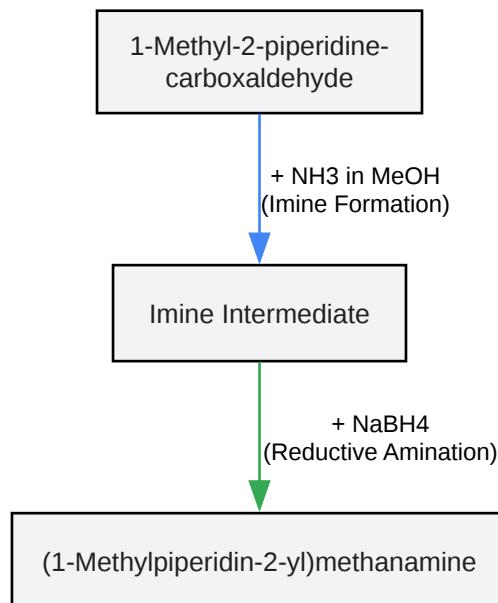
^{13}C NMR Acquisition:

- Spectrometer: 100 MHz or higher.
- Number of Scans: 1024 or more, depending on sample concentration.

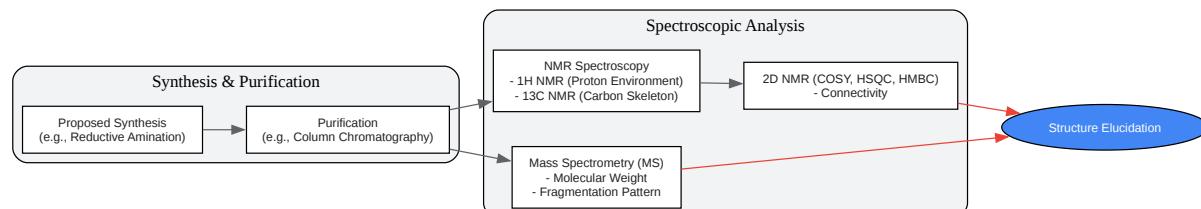
- Relaxation Delay: 2-5 seconds.
- Pulse Program: Standard proton-decoupled pulse sequence.

Mass Spectrometry (MS)

Sample Preparation:


- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:


- GC Column: A standard non-polar column (e.g., DB-5ms).
- Injection Mode: Split or splitless, depending on sample concentration.
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C) to ensure elution of the compound.
- MS Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-300.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and the general workflow for the structural elucidation of **(1-Methylpiperidin-2-yl)methanamine**.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **(1-Methylpiperidin-2-yl)methanamine**.

[Click to download full resolution via product page](#)

Caption: General workflow for the structure elucidation of the synthesized compound.

Conclusion

The structural elucidation of **(1-Methylpiperidin-2-yl)methanamine** can be systematically achieved through a combination of a plausible synthetic route, such as reductive amination,

followed by comprehensive spectroscopic analysis. While experimental data for this specific molecule is not widely published, the predicted data and established methodologies presented in this guide provide a robust framework for its synthesis, characterization, and quality control. This information is crucial for researchers and drug development professionals working with this and related piperidine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1-Methylpiperidin-2-yl)methanamine | C7H16N2 | CID 2794677 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. NP-MRD: ^{13}C NMR Spectrum (1D, 101 MHz, D₂O, predicted) (NP0000084) [np-mrd.org]
- To cite this document: BenchChem. [Technical Guide: Structure Elucidation of (1-Methylpiperidin-2-yl)methanamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306147#1-methylpiperidin-2-yl-methanamine-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com